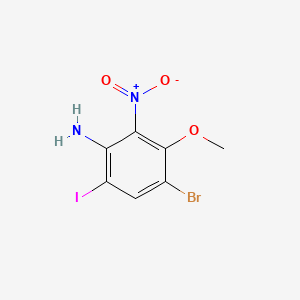![molecular formula C13H10F3N3 B13425695 N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide CAS No. 23565-12-0](/img/structure/B13425695.png)
N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring via a carboximidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the Baltz-Schiemann reaction, which utilizes readily accessible nitropyridines as precursors. These nitropyridines can be reduced to amines and then used in the Baltz-Schiemann reaction to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating reagents and catalysts is common to achieve efficient trifluoromethylation .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydride donors.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism by which N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins, thereby influencing its biological activity. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and phenyl derivatives, such as 3-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)-pyridine .
Uniqueness
N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl group and the carboximidamide group contributes to its versatility and potential for various applications .
Propriétés
Numéro CAS |
23565-12-0 |
|---|---|
Formule moléculaire |
C13H10F3N3 |
Poids moléculaire |
265.23 g/mol |
Nom IUPAC |
N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide |
InChI |
InChI=1S/C13H10F3N3/c14-13(15,16)10-2-1-3-11(8-10)19-12(17)9-4-6-18-7-5-9/h1-8H,(H2,17,19) |
Clé InChI |
SYYJVJLUTRKXKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N=C(C2=CC=NC=C2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


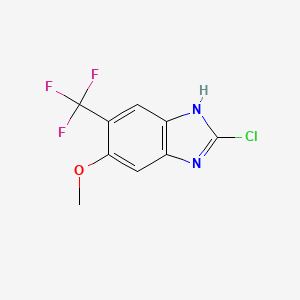

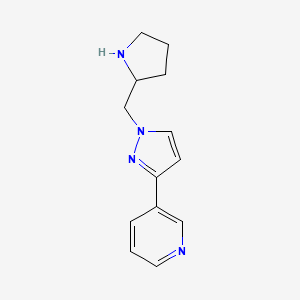
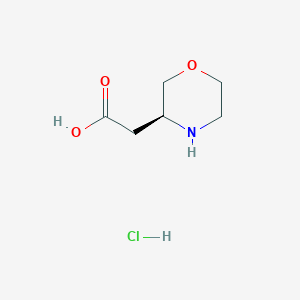
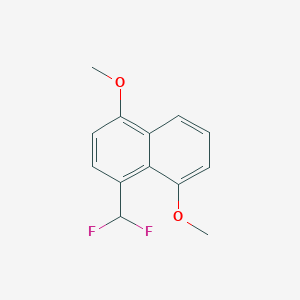
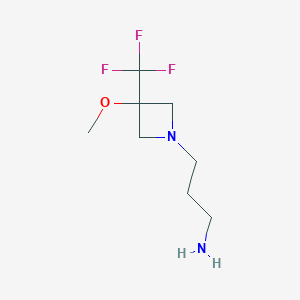

![1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B13425667.png)


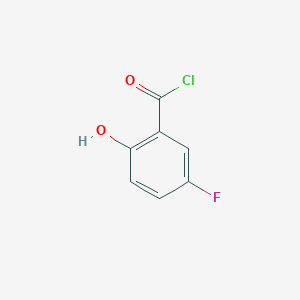
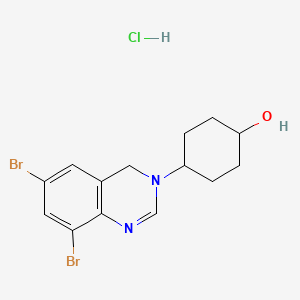
![(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13425704.png)
